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Experimental Data on Dp-Mediated Pathway Regulation

The following table consolidates key experimental data from a 2016 study that validates the effects of

Delphinidin-3-glucoside on breast carcinogenesis [1].

Key Observations & Implied Pathway

Experimental Model

Treatment

Measurements

Validation

Chronic Breast
Carcinogenesis
(MCF10A cells)

HOTAIR Expression
(QRT-PCR)

Carcinogens
(NNK/B[a]P) vs.
Carcinogens + Dp
(co-treatment for 30
days)

Dp treatment on
carcinogen-exposed
MCF10A and breast
cancer cells

| Cancer-associated

properties (growth factor
dependence, anchorage-

independent growth,

aberrant wound-healing) [1]

| HOTAIR level in a time-
dependent manner during

carcinogenesis; Dp

downregulates HOTAIR [1]

Dp suppresses
carcinogen-induced
transformation

Dp directly reduces
HOTAIR IncRNA
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Experimental Model

In vivo Tumor
Growth (MDA-MB-
231 xenograft mice)

Protein Analysis
(Western Blot, ChiP-
qPCR)

IRF1 Functional
Validation (siRNA)

Treatment

Dp administration (40
mg/kg/day, oral)

Dp treatment on
breast cancer cells

IRF1 siRNA
transfection + Dp
treatment

Key Observations &
Measurements

L Tumor growth and |
HOTAIR level in vivo [1]

| pAkt (Akt inactivation); t
IRF1 expression; 1 IRF1
binding to HOTAIR promoter

[1]

Significantly reduced Dp's
cytotoxic effects and its
impact on HOTAIR [1]

Detailed Experimental Protocols

Implied Pathway
Validation

Dp's effect on HOTAIR
and tumor growth is
confirmed in a live
model

Dp inhibits Akt, leading
to upregulation and
promoter binding of
IRF1

IRF1 is essential for
Dp's downregulation of
HOTAIR and anti-
cancer effect

For researchers looking to replicate or compare these findings, here are the detailed methodologies used in

the key study [1].

e Chronic Cellular Carcinogenesis Model: Human breast epithelial cells (MCF10A) were chronically
treated with carcinogens NNK and B[a]P (each at 100 pmol/L) alone or in co-treatment with different
concentrations of Dp for 30 days. Cultures were subcultured every 3 days, and cancer-associated
properties were evaluated [1].

e Cancer-Associated Property Assays:
o Reduced Dependence on Growth Factors (RDGF): 3x103 treated cells were seeded in low-

mitogen medium. Colonies >0.5 mm diameter growing after 10 days were counted.

o Anchorage-Independent Growth (AIG): 5x103 treated cells were mixed with soft agar and
plated. Colonies >0.1 mm diameter growing after 20 days were counted.

o Scratch/Wound Healing Assay: A cell-free zone was created in a confluent monolayer, and

the area healed by cells was examined at 12h and 24h.
e HOTAIR Level Detection: Total RNA was extracted with Trizol reagent. HOTAIR levels were
quantified using gRT-PCR with specific primers (forward: 5-ACGGAACCCATGGACTCATA-3',

reverse: 5'-TTGGGGAAGCATTTTCTGAC-3') and normalized to [3-actin [1].
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¢ IRF1-HOTAIR Promoter Binding Analysis: Chromatin Immunoprecipitation-quantitative PCR (ChIP-
gPCR) was used to detect the binding of IRF1 to the HOTAIR promoter [1].
¢ IRF1 Functional Knockdown: IRF1 expression was silenced by transfecting cells with IRF1-specific

small interfering RNAs (siRNASs) to confirm its role in Dp's mechanism of action [1].

Pathway Visualization

The diagram below illustrates the signaling pathway validated by the experiments, showing how

Delphinidin-3-glucoside leads to the suppression of HOTAIR.
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Interpretation and Further Research
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The consolidated data strongly validates that Delphinidin-3-glucoside suppresses breast carcinogenesis by
inactivating Akt, which leads to the upregulation and promoter binding of the transcription factor

IRF1, resulting in the direct suppression of the oncogenic IncRNA HOTAIR [1].

e The Role of pAKT: In this specific pathway, pAKT (phosphorylated, active Akt) acts as an upstream
negative regulator. Dp's inhibition of Akt activation (dephosphorylation) is the critical first step that
relieves the suppression of IRF1, allowing the pathway to proceed [1].

¢ Research Context on pAKT: pAKT is a well-known central node in cellular survival signaling. While
the provided data confirms its role in this Dp-driven pathway, other studies use pAKT as a general
pharmacodynamic (PD) marker to monitor the activity of various kinase inhibitors in cancer cells [2].
This indicates that measuring pAKT levels can be a reliable method for confirming the biological
activity of a compound like Dp that targets the Akt pathway.

e Suggestions for Further Investigation: To fully complete the pathway validation for your

comparison guide, you could:
o Cite the established link between Akt inactivation and IRF1 upregulation from the primary
study [1], using the provided experimental evidence.
o Propose further experiments to strengthen the link, such as directly measuring pAKT levels
(via Western blot or ELISA) in Dp-treated breast cancer models to quantitatively correlate Akt
inhibition with the subsequent downstream events.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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